辛醛,8-(苯甲氧基)-

描述

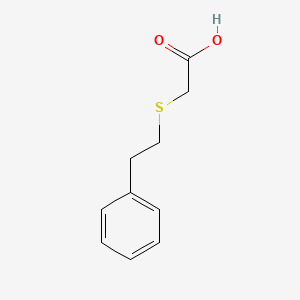

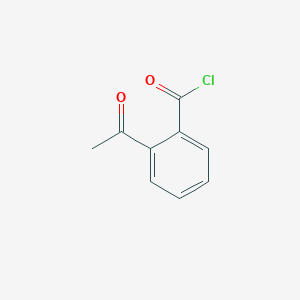

“Octanal, 8-(phenylmethoxy)-” is a chemical compound with the molecular formula C15H22O2 . Octanal itself is an aldehyde with the chemical formula C8H16O . It occurs naturally as a colorless or lightly yellow-tinged liquid with a fruit-like odor .

Synthesis Analysis

Octanal is often synthesized industrially by the hydroformylation of heptene . This process involves the addition of a formyl group (HCO) to heptene under specific conditions . Another synthesis method involves a three-step process from cardanol, following an epoxidation/hydrolysis/oxidative cleavage sequence .Molecular Structure Analysis

The molecular structure of Octanal consists of a total of 24 bonds. There are 8 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, and 1 aldehyde (aliphatic) . The molecular weight of “Octanal, 8-(phenylmethoxy)-” is 234.33 .Chemical Reactions Analysis

As an aldehyde, Octanal is a polar molecule with a carbonyl group (C=O) at one end . This carbonyl group is highly reactive, allowing Octanal to participate in various chemical reactions, particularly oxidation and reduction reactions .Physical And Chemical Properties Analysis

Octanal is a clear, colorless to pale yellow liquid at room temperature . It’s characterized by a pungent, fruity odor, typically reminiscent of citrus peels . It is slightly less dense than water and has a relatively low boiling point, at around 170-171 °C . In terms of solubility, Octanal mixes well with alcohol, ether, and most organic solvents, but it is relatively insoluble in water .科学研究应用

有机气溶胶生长研究

Jang, Lee, and Kamens (2003) 的研究调查了辛醛在酸催化非均相反应中的气溶胶生长中的作用。他们发现辛醛对二次有机气溶胶的形成有显著贡献,突出了其在大气化学中的相关性。

漆酚的合成

Sato (1973) 进行的一项研究探讨了漆酚的合成,漆酚是毒葛中发现的一种皮肤刺激物。他们在合成过程中使用了辛醛衍生物,强调了辛醛在有机合成和化学工程中的重要性。

化学合成中的反应性

Chlenov, Salamonov, and Tartakovskii (1976) 的研究探讨了某些辛醛衍生物在化学合成中的反应性,深入了解了其在创建新化合物中的多用途应用。

植物杀菌剂研究

Tao, Fan, Jia, and Zhang (2014) 的一项研究证明了辛醛对青霉的抗真菌活性,表明其在农业中作为植物杀菌剂的潜在用途。

材料化学中的缓蚀

Chafiq 等人 (2020) 对螺环丙烷衍生物的研究包括与辛醛相关的化合物,表明它们作为缓蚀剂的功效,这对于材料保护和工程具有重要意义。

放射化学合成

在放射性药物中,Tang 等人 (1979) 合成了标记有碳-11(一种放射性同位素)的辛醛,证明了其在医学成像和诊断中的潜力。

化学中的酚类化合物臭氧化

Graham 和 Tyman (2002) 对来自腰果壳液体中 臭氧化酚类化合物 的研究涉及辛醛衍生物,突出了其在先进化学处理技术中的作用。

分析化学中的离子选择性电极

Shvedene 等人 (1995) 探索了辛醛衍生物在离子选择性电极中的用途,促进了分析化学和传感器技术的发展。

属性

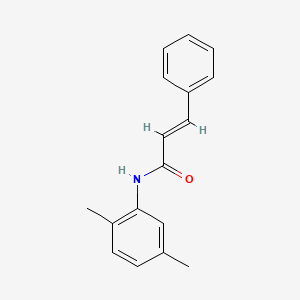

IUPAC Name |

8-phenylmethoxyoctanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c16-12-8-3-1-2-4-9-13-17-14-15-10-6-5-7-11-15/h5-7,10-12H,1-4,8-9,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXBISFNQLVEFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCCCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474142 | |

| Record name | Octanal, 8-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106673-33-0 | |

| Record name | Octanal, 8-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-](/img/structure/B3059361.png)